![molecular formula C19H23FN2O6S2 B2549498 4-(5-(4-fluoro-N-methylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid CAS No. 899981-64-7](/img/structure/B2549498.png)
4-(5-(4-fluoro-N-methylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid
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Description
4-(5-(4-fluoro-N-methylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid is a useful research compound. Its molecular formula is C19H23FN2O6S2 and its molecular weight is 458.52. The purity is usually 95%.
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Scientific Research Applications
- Application : The title compound is an important boric acid derivative, synthesized through a two-step substitution reaction. It can be employed in organic synthesis for constructing complex molecules and functional materials .
- Potential Use : Researchers can explore its applications in areas such as boron neutron capture therapy and drug transport polymers for cancer treatment .
- Application : This compound can participate in Suzuki coupling reactions, which are essential for synthesizing diverse organic compounds .
- Use Case : Incorporating fluorine into drug molecules can improve their pharmacological properties. This compound’s fluorine content may contribute to its potential applications .
- Application Prospect : Studies suggest that these anesthetics could have positive effects on cancer treatment. Investigating their use further may yield promising results .
Boronic Acid Derivatives in Organic Synthesis
Biological Activity and Pharmacology
Arylboronic Acid in Suzuki Reactions
Fluorine-Containing Compounds in Medicine
Amide Local Anesthetics and Cancer Treatment
Structure-Activity Relationship Studies
properties
IUPAC Name |
4-[[5-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethylphenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O6S2/c1-13-11-14(2)18(29(25,26)21-10-4-5-19(23)24)12-17(13)22(3)30(27,28)16-8-6-15(20)7-9-16/h6-9,11-12,21H,4-5,10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPROTQQJNSYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)NCCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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